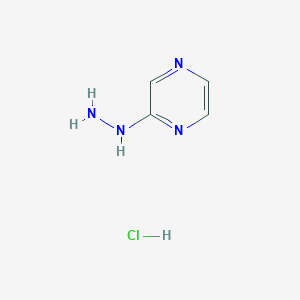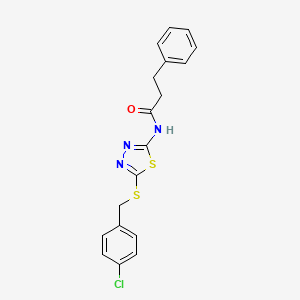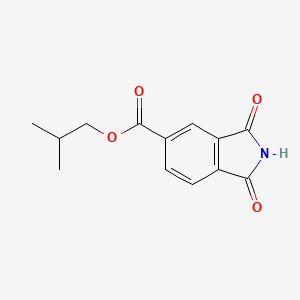
2-methylpropyl 1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-METHYLPROPYL 1,3-DIOXO-2H-ISOINDOLE-5-CARBOXYLATE is a chemical compound that belongs to the class of isoindole derivatives. Isoindoles are significant heterocyclic systems found in various natural products and drugs. They play a crucial role in cell biology and have been extensively studied for their biological activities .
Vorbereitungsmethoden
The synthesis of 2-METHYLPROPYL 1,3-DIOXO-2H-ISOINDOLE-5-CARBOXYLATE involves several steps. One common method is the reaction of substituted tetraynes with imidazole derivatives through a hexadehydro-Diels–Alder domino reaction . This method allows for the facile synthesis of multifunctionalized isoindole-1,3-diones. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
2-METHYLPROPYL 1,3-DIOXO-2H-ISOINDOLE-5-CARBOXYLATE undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include palladium catalysts, phosphine ligands, and bases such as potassium carbonate . The major products formed from these reactions depend on the specific conditions and reagents used but often include other isoindole derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
2-METHYLPROPYL 1,3-DIOXO-2H-ISOINDOLE-5-CARBOXYLATE has numerous scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, isoindole derivatives have shown potential as antiviral, anti-inflammatory, anticancer, and antimicrobial agents . These compounds are also studied for their potential use in treating various disorders and diseases.
Wirkmechanismus
The mechanism of action of 2-METHYLPROPYL 1,3-DIOXO-2H-ISOINDOLE-5-CARBOXYLATE involves its interaction with specific molecular targets and pathways. Isoindole derivatives are known to bind with high affinity to multiple receptors, which can lead to various biological effects . The exact molecular targets and pathways involved depend on the specific isoindole derivative and its functional groups.
Vergleich Mit ähnlichen Verbindungen
2-METHYLPROPYL 1,3-DIOXO-2H-ISOINDOLE-5-CARBOXYLATE can be compared with other similar compounds, such as other isoindole derivatives. These compounds share a common isoindole nucleus but differ in their functional groups and biological activities . Some similar compounds include methyl 1,3-dioxo-2H-isoindole-5-carboxylate and N-substituted (hexahydro)-1H-isoindole-1,3(2H)-dione derivatives . The uniqueness of 2-METHYLPROPYL 1,3-DIOXO-2H-ISOINDOLE-5-CARBOXYLATE lies in its specific functional groups and the resulting biological activities.
Eigenschaften
Molekularformel |
C13H13NO4 |
|---|---|
Molekulargewicht |
247.25 g/mol |
IUPAC-Name |
2-methylpropyl 1,3-dioxoisoindole-5-carboxylate |
InChI |
InChI=1S/C13H13NO4/c1-7(2)6-18-13(17)8-3-4-9-10(5-8)12(16)14-11(9)15/h3-5,7H,6H2,1-2H3,(H,14,15,16) |
InChI-Schlüssel |
OTSIKYBJKNVFNO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)COC(=O)C1=CC2=C(C=C1)C(=O)NC2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


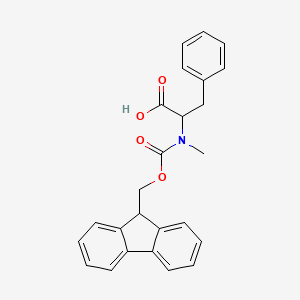
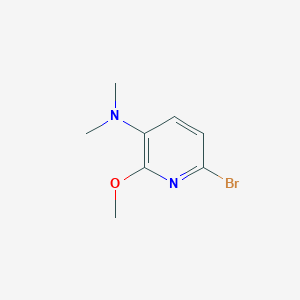
![{[4-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)furan-3-yl]methylidene}propanedinitrile](/img/structure/B12468639.png)
![(2Z)-2-[2-(1,5-Dimethyl-3-oxo-2-phenylpyrazol-4-YL)hydrazin-1-ylidene]-3-oxo-3-phenyl-N-(pyridin-3-YL)propanamide](/img/structure/B12468647.png)
![5,7-dihydroxy-2-(4-hydroxyphenyl)-8-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one](/img/structure/B12468652.png)
![N~2~-{4,6-bis[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}-N-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B12468656.png)
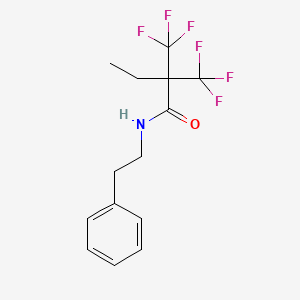
![3,3-Dimethyl-2-oxobutyl 2-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)-3-phenylpropanoate (non-preferred name)](/img/structure/B12468677.png)
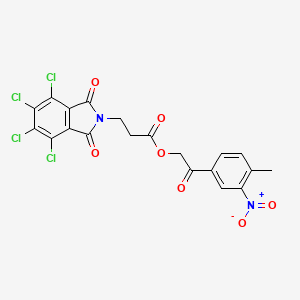
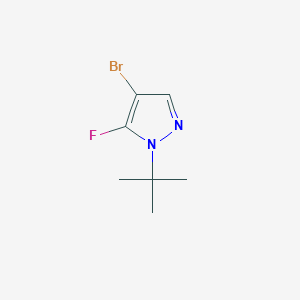
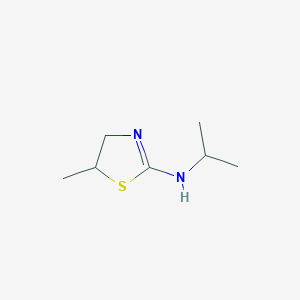
![2-(4-{[(4-Methylphenyl)sulfonyl]oxy}phenyl)-2-oxoethyl 4-oxo-4-[(4-phenoxyphenyl)amino]butanoate](/img/structure/B12468684.png)
